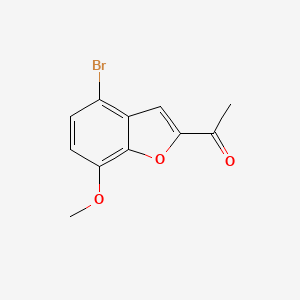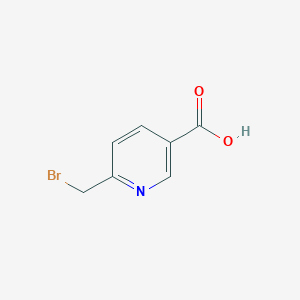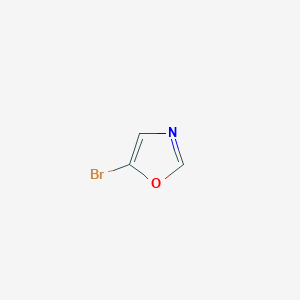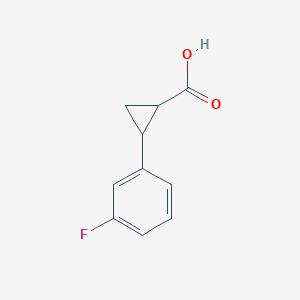![molecular formula C9H8Na2O4 B1343089 Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 68131-04-4](/img/structure/B1343089.png)
Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Descripción general
Descripción
Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C9H8Na2O4 . It is also known by other names such as Humic acid sodium salt and disodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .
Synthesis Analysis
The synthesis of diastereomeric derivatives of norbornene, which includes Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, has been achieved using ring-opening metathesis polymerization (ROMP) . The polymerization reactions proceeded in a controlled manner as evidenced in part by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .Molecular Structure Analysis
The molecular structure of Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be represented by the canonical SMILES string: C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-]. [Na+]. [Na+] . The compound has a molecular weight of 226.14 g/mol .Chemical Reactions Analysis
The compound has been used in the nucleation of isotactic polypropylene (iPP). The mechanical and optical properties of iPP nucleated with Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate salts have been investigated .Physical And Chemical Properties Analysis
Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a molecular weight of 226.14 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 226.02179730 g/mol . The topological polar surface area of the compound is 80.3 Ų .Aplicaciones Científicas De Investigación
UV-Induced Modulation of Refractive Index
Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), a derivative of Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, exhibits significant changes in its refractive index upon UV irradiation. This property is leveraged in optical applications such as waveguiding, where a change in refractive index is essential. The photoreaction induced by UV light leads to the formation of aminosubstituted ketones, enhancing the polymer's chemical reactivity and enabling selective post-exposure modifications for structured surface functionalization (Griesser et al., 2009).
Electrocatalytic Applications
The compound has been investigated for its potential in electrocatalytic applications, particularly in the stereoselective electrochemically induced cyclization to produce pharmacologically active compounds. This process highlights its utility in synthesizing complex organic molecules with potential therapeutic benefits, demonstrating the versatility of Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivatives in chemical synthesis (Vereshchagin et al., 2014).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of derivatives of Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results as potential antimicrobial agents. This suggests the compound's derivatives could play a significant role in developing new antimicrobial materials or drugs (Struga et al., 2008).
Crystal Structure and Chiral Resolution
The crystal structure and chiral resolution of Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate derivatives have been subjects of extensive research. These studies are crucial for understanding the compound's physical and chemical properties, which are essential in designing and synthesizing new materials and pharmaceuticals. The detailed analysis of crystal structures aids in elucidating the mechanisms of chiral separation and the formation of enantiomerically pure compounds, which are vital in various applications, including drug synthesis (Jiménez et al., 2016).
Polymer Nucleation and Crystallization
Research on Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate salts as nucleators for isotactic polypropylene (iPP) highlights their application in polymer science. These nucleators effectively increase the crystallization temperature and rate of iPP, significantly influencing the polymer's mechanical properties and thermal stability. Such applications demonstrate the compound's potential in enhancing the performance of polymeric materials for industrial applications (Sheng Bo-yang, 2009).
Propiedades
IUPAC Name |
disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGUIQPKFUZDPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Black powder; [Alfa Aesar MSDS] | |
| Record name | Humic acids, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humic acids, sodium salts | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
CAS RN |
68131-04-4 | |
| Record name | Humic acids, sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Humic acids, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)








![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

